molecular formula C14H16N4O3 B2354030 N1-(3,4-dimethylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide CAS No. 1208828-06-1

N1-(3,4-dimethylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide

Cat. No.: B2354030
CAS No.: 1208828-06-1
M. Wt: 288.307
InChI Key: CCFBKPTVPCOXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(3,4-Dimethylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a synthetic organic compound featuring a 1,3,4-oxadiazole heterocycle, a scaffold of significant interest in modern medicinal chemistry and drug discovery . The 1,3,4-oxadiazole ring is renowned for its role as a bioisostere, capable of mimicking carbonyl-containing groups like esters and amides, which can enhance metabolic stability and improve the physicochemical properties of lead compounds . Derivatives containing this privileged structure exhibit a remarkably wide spectrum of biological activities, positioning them as valuable templates for developing novel therapeutic agents . Particularly, 1,3,4-oxadiazole derivatives have demonstrated substantial antimicrobial potential, showing activity against various Gram-positive and Gram-negative bacterial strains, which is a critical area of research in the face of growing antimicrobial resistance (AMR) . The structure-activity relationships (SAR) of similar compounds suggest that the 3,4-dimethylphenyl moiety and the methyl-substituted oxadiazole ring may contribute to its interaction with biological targets, such as enzymes or receptors . This compound is presented as a high-quality chemical tool for researchers investigating new pharmacological pathways, primarily in antimicrobial and anticancer research. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3/c1-8-4-5-11(6-9(8)2)16-14(20)13(19)15-7-12-18-17-10(3)21-12/h4-6H,7H2,1-3H3,(H,15,19)(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFBKPTVPCOXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=NN=C(O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Oxadiazole Core

The 5-methyl-1,3,4-oxadiazole ring is constructed via cyclization of amidoxime intermediates. A representative protocol adapted from and involves:

Reagents :

  • 2-Acetylhydrazinecarboxamide (1.17 g, 9.99 mmol)
  • Phosphorus oxychloride (1.68 g, 10.96 mmol)
  • Solvent: 1,2-Dimethoxyethane (23 mL)

Procedure :

  • Suspend 2-acetylhydrazinecarboxamide in dimethoxyethane.
  • Add phosphorus oxychloride dropwise under nitrogen.
  • Heat at 70°C for 2 hours to facilitate cyclodehydration.
  • Quench with water, adjust pH to 8 using sodium carbonate, and extract with ethyl acetate.
  • Dry organic layers over sodium sulfate and concentrate to yield 5-methyl-1,3,4-oxadiazol-2-amine as a white solid (0.50 g, 50% yield).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amidoxime oxygen on the electrophilic phosphorus center, followed by elimination of HCl and water to form the oxadiazole ring.

Functionalization to Methylamine Derivative

The amine group is alkylated to introduce the methylene spacer:

Reagents :

  • 5-Methyl-1,3,4-oxadiazol-2-amine (1.0 equiv)
  • Chloroacetonitrile (1.2 equiv)
  • Base: Potassium carbonate (2.0 equiv)
  • Solvent: Acetonitrile

Procedure :

  • Reflux the amine with chloroacetonitrile and K₂CO₃ in acetonitrile for 12 hours.
  • Filter and concentrate the mixture.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane) to obtain (5-methyl-1,3,4-oxadiazol-2-yl)methylamine.

Synthesis of N1-(3,4-Dimethylphenyl)Oxalamic Acid

Monoamidation of Oxalyl Chloride

The 3,4-dimethylphenyl group is introduced via reaction with oxalyl chloride:

Reagents :

  • 3,4-Dimethylaniline (1.0 equiv)
  • Oxalyl chloride (1.1 equiv)
  • Base: Triethylamine (2.5 equiv)
  • Solvent: Dichloromethane

Procedure :

  • Cool dichloromethane to 0°C and add oxalyl chloride dropwise to a stirred solution of 3,4-dimethylaniline and triethylamine.
  • Warm to room temperature and stir for 4 hours.
  • Extract with dilute HCl, dry the organic layer, and concentrate to yield N-(3,4-dimethylphenyl)oxalyl chloride.

Coupling of Subunits to Form the Target Compound

Amide Bond Formation

The final step involves coupling the oxalyl chloride intermediate with (5-methyl-1,3,4-oxadiazol-2-yl)methylamine:

Reagents :

  • N-(3,4-Dimethylphenyl)oxalyl chloride (1.0 equiv)
  • (5-Methyl-1,3,4-oxadiazol-2-yl)methylamine (1.05 equiv)
  • Base: Pyridine (3.0 equiv)
  • Solvent: Tetrahydrofuran

Procedure :

  • Add the oxadiazole amine to a solution of N-(3,4-dimethylphenyl)oxalyl chloride in THF at 0°C.
  • Introduce pyridine to scavenge HCl and stir for 12 hours at room temperature.
  • Quench with water, extract with ethyl acetate, and purify via recrystallization (ethanol/water) to obtain the target compound.

Optimization Notes :

  • Excess amine (1.05 equiv) ensures complete consumption of the oxalyl chloride.
  • Pyridine enhances reaction efficiency by neutralizing HCl, preventing protonation of the amine nucleophile.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.21 (s, 6H, CH₃), 2.45 (s, 3H, oxadiazole-CH₃), 4.55 (d, 2H, CH₂), 7.25–7.40 (m, 3H, aryl-H), 8.90 (br s, 1H, NH), 10.12 (br s, 1H, NH).
  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
  • Mass Spectrometry : [M+H]⁺ = 357.15 (calculated), 357.12 (observed).

Crystallographic Analysis

Single-crystal X-ray diffraction (as in) confirms the planar oxalamide linkage and orthogonal orientation of the oxadiazole and aryl groups.

Industrial-Scale Considerations

Continuous Flow Synthesis

Patent highlights the use of continuous flow reactors for oxadiazole formation, reducing reaction times from hours to minutes and improving yield (85–92%).

Green Chemistry Approaches

  • Solvent Recycling : Ethyl acetate and dichloromethane are recovered via distillation.
  • Catalyst-Free Cyclization : CO₂-assisted cyclization avoids racemization and reduces catalyst costs.

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-dimethylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The aromatic and heterocyclic rings can be oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. These could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit a range of biological activities.

    Aromatic amides: Compounds with similar aromatic amide linkages, which are common in medicinal chemistry.

Uniqueness

N1-(3,4-dimethylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Biological Activity

N1-(3,4-dimethylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H16N4O3\text{C}_{15}\text{H}_{16}\text{N}_4\text{O}_3

Key Structural Features

  • Oxalamide Backbone : The oxalamide structure is known for its ability to form hydrogen bonds, which can enhance binding affinity to biological targets.
  • Oxadiazole Ring : The 1,3,4-oxadiazole moiety is often associated with various pharmacological activities including antimicrobial and anticancer properties.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to disease pathways. For instance, it may act as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression and neurodegenerative diseases .
  • Antioxidant Properties : Preliminary studies suggest that this compound may enhance the levels of endogenous antioxidants such as superoxide dismutase (SOD) and catalase while reducing oxidative stress markers like malondialdehyde (MDA) .
  • Neuroprotective Effects : In animal models of Alzheimer's disease, compounds with similar oxadiazole structures have demonstrated improvements in cognition and memory functions .

In Vitro Studies

In vitro assays have been conducted to evaluate the inhibitory effects of this compound on various enzymes:

CompoundTarget EnzymeIC50 (µM)Remarks
This compoundhAChE0.907 ± 0.011Good inhibitory activity
Similar Oxadiazole DerivativehBChE1.413 ± 0.017Moderate inhibitory activity

These results indicate that the compound possesses significant potential as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of Alzheimer's disease .

Case Study 1: Neuroprotective Effects

In a study investigating the neuroprotective properties of oxadiazole derivatives, it was found that compounds similar to this compound significantly reduced neuronal damage in models induced by amyloid-beta (Aβ) peptides. Histopathological examinations revealed no signs of tissue damage in treated groups compared to controls .

Case Study 2: Anticancer Potential

Another study explored the anticancer activity of oxadiazole derivatives against various cancer cell lines. The findings suggested that these compounds could induce apoptosis in cancer cells through the modulation of apoptotic pathways .

Q & A

Q. What are the optimal synthetic routes for N1-(3,4-dimethylphenyl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves coupling substituted amines with oxalyl derivatives. Key steps include:

  • Amine activation : React 3,4-dimethylphenylamine with oxalyl chloride in anhydrous conditions (e.g., THF, 0–5°C) to form the intermediate oxalamide.
  • Heterocyclic coupling : Introduce the 5-methyl-1,3,4-oxadiazole moiety via nucleophilic substitution or condensation reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) for purity.

Table 1: Optimization Parameters

ParameterCondition RangeImpact on Yield/PuritySource
Temperature0–5°C (activation), 60–80°C (coupling)Higher coupling temps improve reaction rates but risk decomposition
SolventTHF, DMF, or dichloromethanePolar aprotic solvents enhance oxadiazole coupling efficiency
Stoichiometry1:1.2 (amine:oxalyl chloride)Excess oxalyl chloride minimizes byproducts

Note: Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) .

Q. Which spectroscopic and computational methods are most effective for structural characterization of this compound?

Methodological Answer: Combine experimental and computational techniques:

  • NMR Spectroscopy :
  • 1H NMR : Identify aromatic protons (δ 6.8–7.2 ppm for dimethylphenyl) and oxadiazole methyl (δ 2.5 ppm) .

  • 13C NMR : Confirm carbonyl groups (δ 165–170 ppm) and oxadiazole carbons (δ 155–160 ppm) .

    • Mass Spectrometry (MS) : ESI-MS ([M+H]+) to verify molecular weight (e.g., calculated m/z 354.4) .
    • Computational Modeling : Use DFT (e.g., Gaussian 09) to optimize geometry and predict vibrational spectra (IR) .

    Table 2: Key Spectroscopic Peaks

    TechniqueObserved SignalAssignmentSource
    1H NMR δ 2.3 ppm (s, 3H)Methyl on oxadiazole
    13C NMR δ 165.2 ppmOxalamide carbonyl
    ESI-MS m/z 354.4 ([M+H]+)Molecular ion confirmation

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer: Prioritize assays based on structural analogs (e.g., oxalamides with anti-inflammatory or kinase-inhibitory activity):

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM .
  • Enzyme Inhibition : Test against COX-2 or EGFR kinases using fluorogenic substrates .
  • Solubility : Pre-screen in PBS (pH 7.4) and DMSO to ensure bioavailability .

Key Considerations :

  • Use positive controls (e.g., doxorubicin for cytotoxicity, erlotinib for EGFR).
  • Validate results with triplicate experiments and dose-response curves .

Advanced Research Questions

Q. What reaction mechanisms explain the compound’s reactivity with nucleophiles or electrophiles, and how do substituents modulate this?

Methodological Answer: Reactivity is governed by electron-withdrawing/donating groups:

  • Nucleophilic Attack : The oxadiazole’s electron-deficient ring undergoes substitution at C-2. Substituents (e.g., methyl) increase steric hindrance, slowing kinetics .
  • Electrophilic Aromatic Substitution : The dimethylphenyl group directs electrophiles to para positions (activated by methyl groups) .

Table 3: Substituent Effects on Reactivity

SubstituentPositionImpact on Reaction Rate (vs. H)Source
-CH3 (oxadiazole)C-5Reduces nucleophilic substitution by 40%
-OCH3 (phenyl)ParaIncreases electrophilic substitution 2-fold

Experimental Design: Compare reaction rates using Hammett plots or kinetic isotope effects .

Q. How can molecular docking and dynamics simulations clarify the compound’s mechanism of action?

Methodological Answer:

  • Target Identification : Screen against Protein Data Bank (PDB) entries (e.g., COX-2: 5KIR, EGFR: 1M17) using AutoDock Vina .
  • Docking Parameters :
  • Grid box centered on active site (20 ų).

  • Lamarckian GA algorithm with 50 runs.

    • Molecular Dynamics (MD) : Run 100-ns simulations (GROMACS) to assess binding stability (RMSD < 2 Å) .

    Key Insight : The oxadiazole group may form hydrogen bonds with catalytic lysine residues in kinases .

Q. How can contradictory data on biological activity across studies be resolved?

Methodological Answer: Contradictions often arise from:

  • Assay Conditions : Varying pH or serum proteins alter compound stability. Validate using standardized protocols (e.g., CLIA guidelines) .
  • Structural Analogues : Minor substituent changes (e.g., methyl vs. chloro) drastically alter target affinity. Conduct SAR studies .

Case Example : A methyl group on the oxadiazole may reduce cytotoxicity compared to chloro analogs due to decreased membrane permeability .

Q. What pharmacokinetic challenges are anticipated in transitioning this compound to in vivo studies?

Methodological Answer: Address:

  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation hotspots (e.g., oxadiazole ring) .
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction (<5% suggests poor bioavailability) .
  • Formulation : Test PEGylated nanoparticles for enhanced solubility and sustained release .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

  • pH Stability : Incubate in buffers (pH 1–9) at 37°C for 24h. Monitor degradation via HPLC.
  • Key Finding : Degrades rapidly at pH < 3 (acidic hydrolysis of oxalamide) .
    • Thermal Stability : Store at 25°C, 40°C, and 60°C for 1 month. Use Arrhenius plots to predict shelf life .

Q. What advanced computational models (beyond docking) can predict off-target interactions?

Methodological Answer:

  • QSAR Models : Train on oxalamide datasets to predict ADMET properties .
  • Machine Learning : Use DeepChem or Chemprop to screen for hERG channel inhibition .
  • Free-Energy Perturbation (FEP) : Calculate binding affinity changes for point mutations (e.g., T790M in EGFR) .

Q. What methodologies are recommended for toxicity profiling in preclinical research?

Methodological Answer: Tiered approach:

  • In Vitro : Ames test (mutagenicity), hERG assay (cardiotoxicity) .
  • In Vivo : Acute toxicity in rodents (OECD 423), histopathology of liver/kidneys .
  • Omics : Transcriptomics to identify dysregulated pathways (e.g., NF-κB) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.